![molecular formula C14H10ClFN2O3 B7575234 3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid, commonly known as CPFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPFA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the production of prostaglandins.
Mécanisme D'action
CPFA exerts its pharmacological effects by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response by promoting vasodilation, edema, and pain. By inhibiting the activity of COX-2 enzymes, CPFA reduces the production of prostaglandins, which in turn leads to a reduction in inflammation and pain.
Biochemical and physiological effects:
CPFA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. In addition, CPFA has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. CPFA has also been shown to exhibit minimal toxicity and side effects, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPFA is its ability to selectively inhibit the activity of COX-2 enzymes, while sparing the activity of COX-1 enzymes, which are responsible for the production of prostaglandins that play a key role in maintaining the integrity of the gastrointestinal tract. However, one of the limitations of CPFA is its relatively low potency compared to other 3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid such as ibuprofen and aspirin.
Orientations Futures
There are several future directions for research on CPFA. One potential direction is to explore the potential applications of CPFA in the treatment of cancer. Several studies have shown that COX-2 enzymes play a key role in the development and progression of various types of cancer, and CPFA's ability to inhibit the activity of COX-2 enzymes makes it a promising candidate for further investigation. Another potential direction is to explore the potential applications of CPFA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. There is growing evidence that inflammation plays a key role in the development and progression of these diseases, and CPFA's ability to reduce inflammation makes it a promising candidate for further investigation. Finally, future research could focus on developing more potent analogs of CPFA with improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
CPFA can be synthesized through a multistep process that involves the reaction of 4-chloroaniline with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with isocyanate to form the final product, CPFA.
Applications De Recherche Scientifique
CPFA has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and pain. Several studies have shown that CPFA exhibits potent anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes, which are known to play a key role in the inflammatory response.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)carbamoylamino]-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-9-2-4-10(5-3-9)17-14(21)18-12-7-8(13(19)20)1-6-11(12)16/h1-7H,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGERQEUNZJYYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.